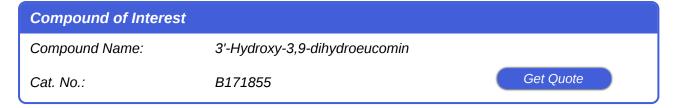


physical and chemical properties of 3'-Hydroxy-3,9-dihydroeucomin

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An In-depth Technical Guide on 3'-Hydroxy-3,9-dihydroeucomin

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological activities of **3'-Hydroxy-3,9-dihydroeucomin**. The information is tailored for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Core Properties of 3'-Hydroxy-3,9-dihydroeucomin

3'-Hydroxy-3,9-dihydroeucomin is a natural phenolic compound classified as a homoisoflavonoid.[1][2] It is found in plants of the Liliaceae family, such as Muscari comosum. [1][3] This compound is of interest to the scientific community for its potential pharmacological applications, including anticancer, antioxidant, and antimicrobial properties.[1]

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of **3'-Hydroxy-3,9-dihydroeucomin**.

Table 1: General and Physical Properties



Property	Value	Source(s)
CAS Number	107585-75-1	[1][4][5]
Appearance	Powder	[3][5]
Melting Point	140 - 142 °C	[1][2]
Boiling Point	590.8 ± 50.0 °C at 760 mmHg	[4]
Density	1.4 ± 0.1 g/cm ³	[4]
Flash Point	221.3 ± 23.6 °C	[4]
Vapour Pressure	0.0 ± 1.7 mmHg at 25°C	[4]
Index of Refraction	1.659	[4]

Table 2: Molecular and Structural Data

Property	Value	Source(s)
Molecular Formula	C17H16O6	[1][2][4][5]
Molecular Weight	316.305 g/mol	[2][4]
Exact Mass	316.094696	[4]
LogP	3.35	[4]
Polar Surface Area (PSA)	96.22 Ų	[4]
Purity	95% - 99%	[3][5]

Experimental Protocols

This section details the methodologies used for the analysis, identification, and synthesis of related homoisoflavonoids, which are applicable to **3'-Hydroxy-3,9-dihydroeucomin**.

Analytical and Identification Methods

The purity and structure of **3'-Hydroxy-3,9-dihydroeucomin** and similar compounds are typically determined using a combination of chromatographic and spectroscopic techniques.



- High-Performance Liquid Chromatography (HPLC): Purity analysis is commonly performed using HPLC coupled with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[5]
- Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): Structural identification
 and confirmation are achieved through mass spectrometry and NMR spectroscopy.[5] For
 instance, the structure of the related compound 4'-demethyl-3,9-dihydroeucomin was
 elucidated using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
 and detailed NMR analysis.[6]

Synthesis Protocol for a Related Homoisoflavanone

A gram-scale synthesis for 4'-demethyl-3,9-dihydroeucomin has been reported, which provides a procedural basis for synthesizing similar homoisoflavanones.[6]

- Reaction Setup: A mixture of a chromene precursor (2.75 g, 0.97 mmol) in methanol (50.0 mL) is added to 10% Palladium on carbon (Pd/C, 500 mg) under an argon atmosphere.
- Hydrogenation: The reaction vessel is degassed and charged with hydrogen gas (H₂). The mixture is then heated to 30 °C and stirred under H₂ for 12 hours.
- Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.
- Purification: The resulting residue is purified by silica gel column chromatography using a dichloromethane/methanol gradient (from 50/1 to 30/1).
- Final Product: The purified product is obtained as an off-white solid following trituration with hexane and co-evaporation with food-grade ethanol.





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Caption: Workflow for the synthesis of a homoisoflavanone.

Biological Activity and Signaling Pathways

3'-Hydroxy-3,9-dihydroeucomin is investigated for its potential to modulate various biological systems, including enzymatic and cellular signaling pathways, which could influence oxidative stress and inflammatory responses.[1]

Bitter-Masking Activity of a Related Compound

Research on the structurally similar compound, 4'-demethyl-3,9-dihydroeucomin (DMDHE), has revealed a significant bitter-masking effect.[6][7] This activity is mediated through interaction with bitter taste receptors (TAS2Rs).

The mechanism involves the activation of TAS2Rs, which triggers an intracellular signaling cascade, resulting in the secretion of protons from specialized cells.[6] A cell-based assay using the human gastric cell line HGT-1 is employed to quantify this response by measuring changes in intracellular pH.[6][8]



Add Bitter Compound (e.g., Quinine) Measure Intracellular pH (pH-sensitive fluorescent dye) Quantify Proton Secretion

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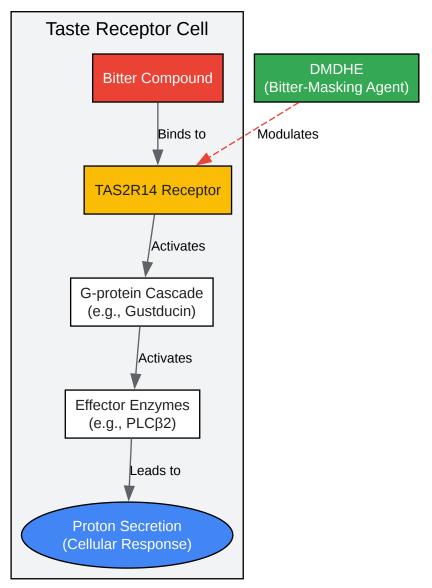
Caption: Experimental workflow for the cell-based bitter response assay.

TAS2R-Mediated Bitter Taste Signaling

The sensation of bitterness is initiated by the binding of a bitter compound to a TAS2R on the surface of taste receptor cells. This event activates a G-protein-coupled signaling cascade. The functional involvement of TAS2R14 has been specifically demonstrated in the bitter-masking effect of DMDHE.[6]



Simplified TAS2R Signaling Pathway



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Caption: Simplified signaling pathway for TAS2R-mediated bitter taste perception.

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